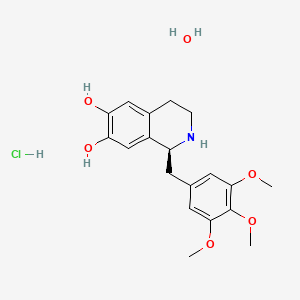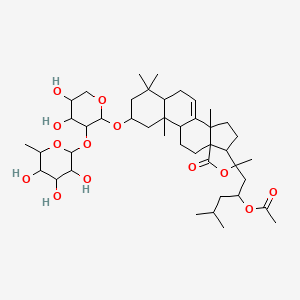
TRETOQUINOL HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRETOQUINOL HYDROCHLORIDE is a synthetic compound known for its potent bronchodilator properties. It is primarily used in the treatment of respiratory conditions such as asthma, bronchitis, and pneumoconiosis. The compound functions as a beta-2 adrenergic receptor agonist, which helps in relaxing bronchial muscles and alleviating bronchoconstriction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trimetoquinol hydrochloride involves multiple steps, starting from the condensation of 3,4,5-trimethoxybenzaldehyde with tetrahydroisoquinoline. This is followed by a series of hydroxylation and methylation reactions to produce the final compound. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of trimetoquinol hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: TRETOQUINOL HYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often studied for their pharmacokinetic properties.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of trimetoquinol hydrochloride, which are studied for their pharmacological properties .
科学研究应用
TRETOQUINOL HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-2 adrenergic receptor agonists and their interactions.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor binding.
Medicine: this compound is extensively researched for its therapeutic potential in treating respiratory conditions. It is also studied for its potential use in treating other conditions such as cardiovascular diseases.
作用机制
TRETOQUINOL HYDROCHLORIDE exerts its effects by selectively stimulating beta-2 adrenergic receptors in the bronchial muscles. This leads to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP). The elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby alleviating bronchoconstriction. The compound also has minor effects on beta-1 adrenergic receptors, which can influence heart rate and cardiac output .
相似化合物的比较
Salbutamol: Another beta-2 adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions.
Terbutaline: Similar in function to trimetoquinol hydrochloride, used as a bronchodilator.
Isoprenaline: A non-selective beta-adrenergic agonist with both beta-1 and beta-2 receptor activity.
Uniqueness: TRETOQUINOL HYDROCHLORIDE is unique due to its high potency and rapid onset of action. It also has a distinct chemical structure that allows for specific interactions with beta-2 adrenergic receptors, making it highly effective in treating bronchoconstriction .
属性
CAS 编号 |
72534-66-8 |
|---|---|
分子式 |
C19H26ClNO6 |
分子量 |
399.9 g/mol |
IUPAC 名称 |
(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH.H2O/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;;/h7-10,14,20-22H,4-6H2,1-3H3;1H;1H2/t14-;;/m0../s1 |
InChI 键 |
NYRVBYLXLHGXDP-UTLKBRERSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
72534-66-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AQ 110 AQ-110 AQ110 AQL 208 AQL-208 AQL208 CV 705 CV-705 CV705 Tetroquinol Tretoquinol Tretoquinol Hydrochloride Tretoquinol Hydrochloride Anhydrous Tretoquinol Hydrochloride, (S)-Isomer Tretoquinol-(R) Tretoquinol-(S) HCl Trimethoquinol Trimetoquinol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















